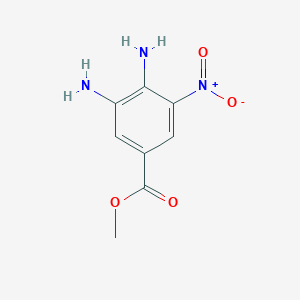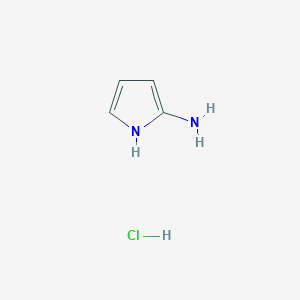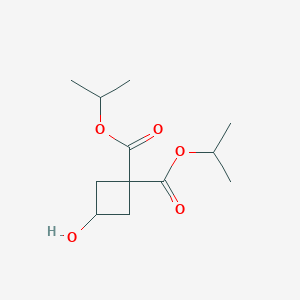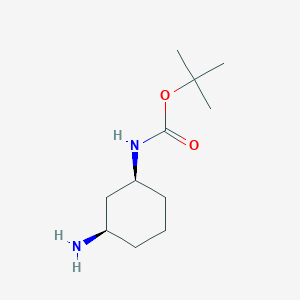![molecular formula C9H10F3NO B1404315 2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol CAS No. 1076206-19-3](/img/structure/B1404315.png)
2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol
Vue d'ensemble
Description
“2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol” is a chemical compound with the molecular formula C9H10F3NO . It has a molecular weight of 205.18 g/mol.
Molecular Structure Analysis
The molecular structure of “2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol” is characterized by the presence of a trifluorophenyl group, a methyl group, and an aminoethanol group .Applications De Recherche Scientifique
Receptor Differentiation and Activation
One primary area of research involves the differentiation of receptors responsive to specific stimuli. For example, studies have shown that structural modifications of aminoethanol compounds can significantly impact sympathomimetic activity. This leads to the division of β-receptor populations into distinct groups, β-1 and β-2 types, based on their location and function within the body. Such differentiation is crucial for understanding receptor activation and signaling pathways in various tissues (Lands, Ludueña, & Buzzo, 1967).
Advancements in Peptide Synthesis
In the realm of peptide synthesis, the modification of amino-protective groups plays a vital role. Research has demonstrated that altering the methyl group in specific ethanol derivatives can lead to the development of new amino-protective groups. These groups are labile in alkaline media and facilitate the synthesis of peptides under conditions that previously posed challenges. This advancement in peptide synthesis methodology opens up new avenues for producing complex peptides with potential therapeutic applications (Verhart & Tesser, 2010).
Polymer Synthesis through N-Heterocyclic Carbene-Organocatalyzed Ring-Opening Polymerization
Another significant application is found in the synthesis of polymers via N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP). Studies utilizing commercial aminoalcohols as initiators without the need for protection of hydroxyl groups have shown that this method provides a direct route to metal-free α-hydroxy-ω-amino telechelics. This process is characterized by excellent control over molar masses, narrow dispersities, and high chain-end fidelity, showcasing the versatility of aminoalcohols in initiating polymerization reactions that yield functional polymers (Bakkali-Hassani et al., 2018).
Catalysis in Organic Synthesis
The compound has also been explored as a catalyst in the synthesis of chiral intermediates for pharmaceuticals. For instance, enzymes derived from Burkholderia cenocepacia have shown remarkable anti-Prelog’s stereoselectivity in reducing acetophenone derivatives, making them valuable catalysts for obtaining aromatic chiral alcohols. This enzymatic method underscores the potential of leveraging specific compounds for catalytic reactions in organic synthesis, especially in the pharmaceutical industry (Yu et al., 2018).
Propriétés
IUPAC Name |
2-[(2,3,5-trifluorophenyl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-7-3-6(5-13-1-2-14)9(12)8(11)4-7/h3-4,13-14H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGQZQWDZDHMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CNCCO)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B1404233.png)
![4-((4-Amino-6-(5-chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-1,3,5-triazin-2-yl)thio)butanoic acid](/img/structure/B1404235.png)





![n-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine](/img/structure/B1404244.png)




![(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride](/img/structure/B1404252.png)
![(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one](/img/structure/B1404253.png)